molecular formula C17H21N3O2 B5233587 2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline

2-(4-acetyl-1-piperazinyl)-8-methoxy-4-methylquinoline

Cat. No. B5233587
M. Wt: 299.37 g/mol
InChI Key: LKVHDNLXWVKRLL-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as quinolines, which are aromatic heterocyclic compounds with a structure that combines a benzene ring fused to a pyridine ring. Specifically, this molecule is modified with an acetyl and a piperazinyl group, and it features methoxy and methyl substituents, which could influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves multi-step chemical processes including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. For instance, the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene)malonate showcases a related process that might be adapted for our compound, involving optimized reaction conditions to yield the final product confirmed by NMR and MS techniques (Jiang Jia-mei, 2010).

Molecular Structure Analysis

The crystal structure and molecular interactions of similar quinoline derivatives have been explored, emphasizing the role of dispersion forces in the intermolecular interactions within the crystals. For example, studies on related compounds have utilized Hirshfeld surface analyses to investigate these forces, reflecting the absence of classical hydrogen bonds (N. Ullah & H. Stoeckli-Evans, 2021).

properties

IUPAC Name

1-[4-(8-methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-11-16(20-9-7-19(8-10-20)13(2)21)18-17-14(12)5-4-6-15(17)22-3/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVHDNLXWVKRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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